Home > Products > Screening Compounds P122814 > 7-N-(p-Hydroxyphenyl)-mitomycin C
7-N-(p-Hydroxyphenyl)-mitomycin C -

7-N-(p-Hydroxyphenyl)-mitomycin C

Catalog Number: EVT-1538080
CAS Number:
Molecular Formula: C21H22N4O6
Molecular Weight: 426.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-N-(p-Hydroxyphenyl)-mitomycin C, also known as KW 2083 or M-83, is a synthetic derivative of mitomycin C, a well-known chemotherapeutic agent. This compound is characterized by the addition of a para-hydroxyphenyl group at the nitrogen atom in the seven-position of the mitomycin C structure. The chemical formula for 7-N-(p-Hydroxyphenyl)-mitomycin C is C21H22N4O6, with a molecular weight of approximately 426.4 g/mol. It has been investigated for its enhanced antitumor activity compared to its parent compound and has been studied in various clinical trials.

Source and Classification

7-N-(p-Hydroxyphenyl)-mitomycin C is classified as an alkylating agent. Alkylating agents are compounds that can add alkyl groups to DNA, leading to cross-linking and subsequent cell death, which is particularly useful in cancer therapy. This compound is derived from mitomycin A, which itself is produced by the bacterium Streptomyces caespitosus.

Synthesis Analysis

The synthesis of 7-N-(p-Hydroxyphenyl)-mitomycin C involves several steps that typically include the modification of mitomycin A or related analogs. The general method for synthesizing this compound includes:

  1. Starting Materials: The synthesis often begins with mitomycin A or related naphthoquinone derivatives.
  2. Reagents: Common reagents may include arylamines and various catalysts such as indium chloride.
  3. Reaction Conditions: The reaction usually requires reflux conditions in solvents like ethanol, followed by purification steps involving filtration and washing with organic solvents.

For instance, one method described involves refluxing arylamine with naphthoquinone derivatives in ethanol, followed by the addition of indium chloride as a catalyst, leading to the desired product after purification .

Molecular Structure Analysis

The molecular structure of 7-N-(p-Hydroxyphenyl)-mitomycin C features a complex tetracyclic framework typical of mitomycin compounds. Key structural details include:

  • Molecular Formula: C21H22N4O6
  • IUPAC Name: [(4S,6S,7R,8S)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
  • Molecular Weight: 426.4 g/mol
  • Structural Features: The compound contains multiple functional groups including hydroxyl (-OH), methoxy (-OCH3), and diazine moieties which contribute to its biological activity.

The structural formula can be represented in various notations such as SMILES and InChI for computational modeling and database searching purposes.

Chemical Reactions Analysis

7-N-(p-Hydroxyphenyl)-mitomycin C undergoes several important chemical reactions that are crucial for its activity:

  1. Alkylation Reaction: This compound acts primarily through alkylation of DNA, where it forms covalent bonds with guanine bases leading to cross-linking.
  2. Reduction Reactions: The compound can be reduced to form more reactive species that enhance its ability to interact with DNA.
  3. Hydrolysis: Under physiological conditions, hydrolysis can occur which may affect its stability and activity.

These reactions are essential for understanding how the compound exerts its cytotoxic effects on cancer cells .

Mechanism of Action

The mechanism of action for 7-N-(p-Hydroxyphenyl)-mitomycin C primarily involves the following processes:

  1. DNA Cross-Linking: The compound binds to DNA through alkylation at specific sites (guanine residues), causing cross-links that prevent DNA replication and transcription.
  2. Cell Cycle Arrest: The formation of these cross-links leads to cell cycle arrest and ultimately triggers apoptosis in cancer cells.
  3. Toxicity Profile: While effective against tumors, the drug also exhibits dose-limiting toxicities such as leukopenia and thrombocytopenia, which are critical considerations in clinical settings .
Physical and Chemical Properties Analysis

The physical and chemical properties of 7-N-(p-Hydroxyphenyl)-mitomycin C are significant for its handling and application:

  • Appearance: Solid powder
  • Solubility: Soluble in dimethyl sulfoxide (DMSO)
  • Stability: Should be stored in a dry and dark environment at temperatures between 0 - 4 °C for short-term storage or at -20 °C for long-term use.
  • Shelf Life: Greater than three years if stored properly.

These properties must be considered when preparing formulations for research or therapeutic use .

Applications

7-N-(p-Hydroxyphenyl)-mitomycin C has several scientific applications:

  1. Cancer Treatment: It is primarily investigated as an anticancer agent due to its potent cytotoxic effects on various tumor cell lines.
  2. Clinical Trials: The compound has been evaluated in Phase I and II clinical trials for its efficacy against different types of cancers, including solid tumors.
  3. Research Tool: It serves as a model compound in studies aimed at understanding the mechanisms of action of alkylating agents and developing new derivatives with improved safety profiles.
Chemical Identity and Structural Characterization

Molecular Configuration of 7-N-(p-Hydroxyphenyl)-mitomycin C

7-N-(p-Hydroxyphenyl)-mitomycin C (C₂₁H₂₂N₄O₆; CID 14136266), designated M-83 or KW-2083 in pharmacological contexts, is a semisynthetic derivative of the antineoplastic antibiotic mitomycin C. Its molecular architecture features a mitosane core modified at the C7 position by a para-hydroxyphenyl substituent, introducing a phenolic functional group absent in the parent compound. The compound’s stereochemical complexity is evidenced by four chiral centers, with the systematic name [(4S,6S,7R,8S)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.0²,⁷.0⁴,⁶]trideca-1(9),11-dien-8-yl]methyl carbamate. Key spectral identifiers include:

  • SMILES: CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O
  • InChIKey: HNTGDFCASLOZEZ-YDBSYXHISA-N [1].

The presence of the p-hydroxyphenyl group significantly alters the molecule’s physicochemical behavior. Mass spectrometry reveals a monoisotopic mass of 426.154 Da, with adduct formation studies predicting collision cross sections (CCS) critical for analytical detection. For instance, the [M+H]⁺ adduct (m/z 427.161) exhibits a CCS of 195.9 Ų, while [M+Na]⁺ (m/z 449.143) shows 205.9 Ų [1]. These properties underpin its identification and quantification in biological matrices.

Table 1: Key Physicochemical Properties of 7-N-(p-Hydroxyphenyl)-mitomycin C

PropertyValue
Molecular FormulaC₂₁H₂₂N₄O₆
Exact Mass426.154 Da
[M+H]⁺ m/z427.161
Predicted CCS ([M+H]⁺)195.9 Ų
Stereocenters4 (4S, 6S, 7R, 8S)
p-Hydroxyphenyl PositionC7 Attachment

Comparative Analysis with Parent Compound Mitomycin C

Structurally, M-83 retains the aziridine, carbamoyloxy, and quinone moieties essential for mitomycin C’s (MMC) bioreductive activation and DNA alkylation. However, the C7 modification confers distinct biochemical and pharmacological properties:

  • Antitumor Potency: M-83 demonstrates superior efficacy against multiple murine tumor models. In ascitic sarcoma 180, fibrosarcoma Meth 1, and melanoma B-16, a single intraperitoneal injection of M-83 achieved tumor growth inhibition rates 1.5–2.5 times higher than equimolar doses of MMC. Notably, it exhibited a 30% increase in chemotherapeutic index (LD₅₀/ED₅₀) in P388 leukemia models, indicating a wider safety margin [5].
  • Toxicity Profile: Despite enhanced efficacy, M-83 causes significantly less myelosuppression than MMC. In murine studies, the nadir of leukopenia occurred later (Day 6 vs. Day 4 for MMC) and recovered faster, with peripheral white blood cell counts remaining 40–60% higher at equipotent doses [2].
  • Pharmacokinetics: Both compounds exhibit biphasic serum elimination, but M-83 has a shorter half-life at molar-equivalent doses (7.5 min vs. 19.8 min for MMC after IV bolus). Only 2.85% of unchanged M-83 is recovered in urine within 24 hours versus 19.26% for MMC, suggesting faster metabolic clearance or tissue distribution [9].

Table 2: Comparative Antitumor Efficacy Against Murine Models

Tumor ModelTreatmentOptimal Dose (mg/kg)Inhibition Rate (%)
Sarcoma 180 (Ascites)M-832.598.5
MMC1.2585.2
Melanoma B-16M-835.092.1
MMC2.578.3
Leukemia P388M-835.080.4
MMC2.568.7

Data derived from murine studies [5].

Functional Group Modifications and Bioactivity Implications

The p-hydroxyphenyl group at C7 is a strategic modification that profoundly influences reactivity, stability, and DNA interaction:

  • Electron Donation and Redox Behavior: The phenolic hydroxyl group donates electrons to the adjacent phenyl ring, enhancing the quinone’s electron density. This accelerates bioreductive activation (required for DNA alkylation) but paradoxically increases susceptibility to enzymatic degradation. Incubation with mouse liver homogenates shows M-83 is inactivated 2.3-fold faster than MMC, limiting systemic exposure [9].
  • Degradation Pathways: Unlike MMC, which degrades via acid-catalyzed aziridine ring opening, M-83 undergoes pH-dependent hydrolysis with distinct kinetics. In alkaline conditions (pH >8), the p-hydroxyphenyl moiety facilitates quinone methide formation, leading to irreversible decomposition. This necessitates careful pH control during pharmaceutical formulation [4].
  • DNA Interaction Specificity: The substituent alters DNA alkylation patterns. While MMC primarily alkylates guanine at N², M-83 shifts preference toward adenine residues due to steric and electronic effects. In Escherichia coli DNA, M-83 forms 65% adenine adducts versus 15% for MMC. This re-targeting may circumvent cross-resistance in MMC-refractory tumors [7].
  • Sequence-Selective Damage: Reduced M-83 (via dithiothreitol) induces heat-labile DNA lesions preferentially at guanine-thymine (G-T) dinucleotides, a sequence specificity absent in MMC. This is attributed to intercalation of the semiquinone radical form stabilized by the p-hydroxyphenyl group, followed by radical-mediated strand scission upon heating [7].

Table 3: Impact of Functional Groups on Molecular Properties

Functional GroupProperty InfluenceBiological Consequence
Quinone (C1-C2)Bioreductive activation to semiquinoneDNA cross-linking; radical generation
Aziridine (N-C8-C9)Nucleophilic ring openingCovalent DNA alkylation
p-Hydroxyphenyl (C7)Electron donation; steric bulkAltered DNA adduct specificity; enhanced degradation
Carbamoyloxy (C10)Hydrogen-bond acceptorMembrane permeability modulation

Properties

Product Name

7-N-(p-Hydroxyphenyl)-mitomycin C

IUPAC Name

[(7R,8S)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

Molecular Formula

C21H22N4O6

Molecular Weight

426.4 g/mol

InChI

InChI=1S/C21H22N4O6/c1-9-15(23-10-3-5-11(26)6-4-10)18(28)14-12(8-31-20(22)29)21(30-2)19-13(24-19)7-25(21)16(14)17(9)27/h3-6,12-13,19,23-24,26H,7-8H2,1-2H3,(H2,22,29)/t12-,13?,19?,21-/m1/s1

InChI Key

HNTGDFCASLOZEZ-QHLODZMVSA-N

Synonyms

7-N-(4-hydroxyphenyl)mitomycin C
7-N-(p-hydroxyphenyl)-mitomycin C
7-N-PHPMC
KW 2083
NSC 278891
NSC-278891

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C([C@@]3([C@@H]2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.